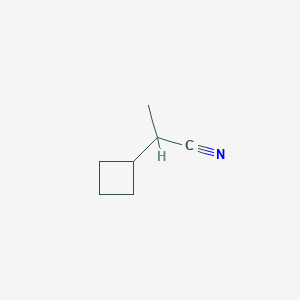
Cyclobutylpropionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylpropionitrile is an organic compound with the chemical formula C₇H₁₀N . It belongs to the class of nitriles, characterized by the presence of a cyano group (–CN) attached to a carbon atom. The cyclobutyl ring in its structure imparts unique properties and reactivity.
Synthesis Analysis
The synthesis of Cyclobutylpropionitrile involves several methods, including nitrile formation , cyclization , and functional group manipulation . One common approach is the reaction of cyclobutanecarboxylic acid with thionyl chloride or phosphorous pentachloride , followed by treatment with ammonia or an amine to yield the nitrile.
Molecular Structure Analysis
Cyclobutylpropionitrile features a four-membered cyclobutane ring fused to a propionitrile moiety. The cyclobutane ring introduces strain due to its non-planarity, affecting its stability and reactivity. The nitrile group provides polarity and potential for nucleophilic reactions.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, Cyclobutylpropionitrile undergoes hydrolysis to form cyclobutanecarboxylic acid and ammonia.
- Reduction : Reduction with hydrogen gas and a suitable catalyst converts the nitrile group to the corresponding primary amine.
- Substitution Reactions : The nitrile carbon can be substituted with various nucleophiles (e.g., amines, halides) to yield diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Cyclobutylpropionitrile typically melts around 50-60°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Odor : Cyclobutylpropionitrile has a pungent, almond-like odor .
Applications De Recherche Scientifique
Novel Intramolecular Cyclization Products : Research demonstrates that cyclobutylpropionitrile can be involved in producing novel intramolecular cyclization products. For instance, a study found a new cyclization product from (+)-catechin under radical reaction with 2,2′-azobis(2-methylpropionitrile), showing the potential of cyclobutylpropionitrile derivatives in organic synthesis (Hirose et al., 1992).
Polymerization Studies : Cyclobutylpropionitrile derivatives have been used in studies related to the polymerization of various compounds. A study exploring the free-radical polymerization of cyclohexyl vinyl and isopropyl vinyl ethers in the presence of 2,2′-azobis(2-methylpropionitrile) highlights this application (Shostakovsky et al., 1955).
Catalytic and Biomedical Applications : There is growing interest in cyclobutyl compounds, including cyclobutylpropionitrile, for their unique structure useful in drug design and catalysis. Research shows that compounds containing cyclobutyl fragments have been successful in treating cancer and have applications in nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs (Ren et al., 2022).
Bioactive Compounds Research : The structure of cyclobutylpropionitrile and its derivatives is significant in the study of bioactive compounds. Research on natural cyclobutane-containing alkaloids, which share structural similarities with cyclobutyl derivatives, shows antimicrobial, antibacterial, anticancer, and other biological activities (Dembitsky, 2007).
Development in Organic Synthesis : The cyclobutylpropionitrile structure has been pivotal in the development of new organic synthesis techniques. For example, a study on the palladium-catalyzed α-arylation of cyclopropyl nitriles, which includes cyclobutyl nitriles, demonstrates this application in producing biologically active compounds (Dunn et al., 2014).
Safety And Hazards
- Toxicity : Like other nitriles, it can release toxic hydrogen cyanide gas upon decomposition.
- Irritant : Skin contact or inhalation may cause irritation.
- Flammability : It is flammable and should be handled with care.
Orientations Futures
- Biological Studies : Investigate potential biological activities and pharmacological applications.
- Green Synthesis : Develop environmentally friendly routes for its production.
- Derivatives : Explore novel derivatives with improved properties.
Propriétés
IUPAC Name |
2-cyclobutylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWRBQRSDRIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylpropionitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)
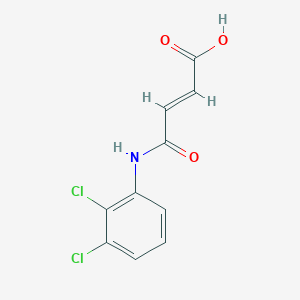
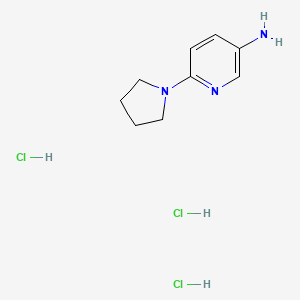
![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
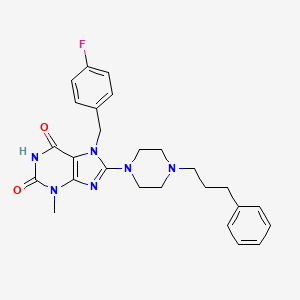
![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)
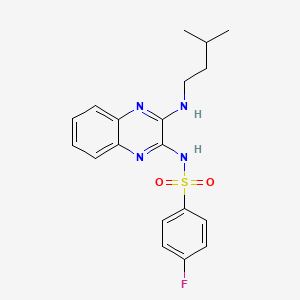
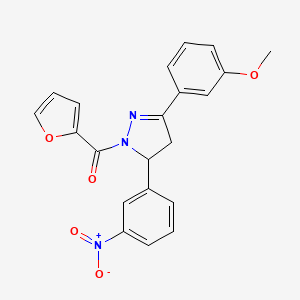
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
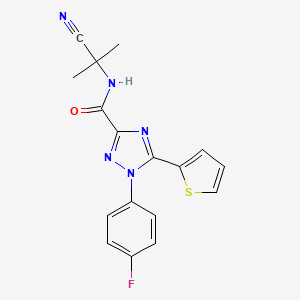
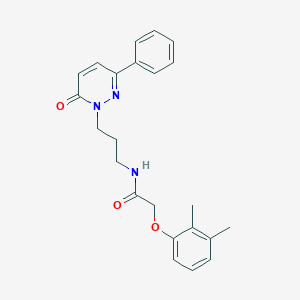
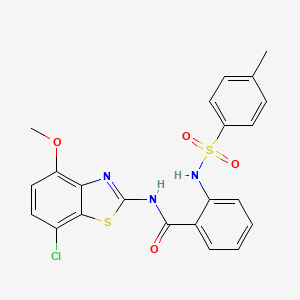
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)